Neuraminic-6-14c acid,N-acetyl-(9ci)
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Overview
Description
Neuraminic-6-14c acid, N-acetyl-(9ci) is a derivative of neuraminic acid, which is a nine-carbon sugar acidSialic acids are found in many glycoproteins and glycolipids in animals and bacteria, playing crucial roles in cellular recognition, signaling, and pathogen interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neuraminic-6-14c acid, N-acetyl-(9ci) can be synthesized through enzymatic methods. One common approach involves the use of N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation. This method uses pyruvate and N-acetyl-glucosamine as substrates . The reaction conditions typically involve controlled temperature and pH to optimize enzyme activity and yield.
Industrial Production Methods
Industrial production of N-acetylneuraminic acid often employs microbial fermentation techniques. Specific strains of bacteria are genetically engineered to overproduce the enzymes required for the synthesis of N-acetylneuraminic acid. The fermentation process is optimized for high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Neuraminic-6-14c acid, N-acetyl-(9ci) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the neuraminic acid molecule.
Reduction: Reduction reactions can alter the carbonyl groups present in the compound.
Substitution: Common in modifying the acetyl group or other functional groups attached to the neuraminic acid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Neuraminic-6-14c acid, N-acetyl-(9ci) has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex glycan structures.
Biology: Studied for its role in cellular recognition and signaling processes.
Mechanism of Action
The mechanism of action of Neuraminic-6-14c acid, N-acetyl-(9ci) involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with glycoproteins and glycolipids on cell surfaces, influencing cellular recognition and signaling.
Comparison with Similar Compounds
Similar Compounds
N-Glycolylneuraminic acid: Another form of sialic acid found in some mammals but not in humans.
Sialic acid analogs: Various synthetic analogs designed for specific research or therapeutic purposes.
Uniqueness
Neuraminic-6-14c acid, N-acetyl-(9ci) is unique due to its labeled carbon, which makes it particularly useful in tracing and imaging studies.
Properties
Molecular Formula |
C11H19NO9 |
---|---|
Molecular Weight |
321.23 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3,4,5,6-14C5)oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i2+2,5+2,7+2,9+2,10+2,11+2 |
InChI Key |
SQVRNKJHWKZAKO-IJEZIBBDSA-N |
Isomeric SMILES |
CC(=O)N[14C@@H]1[14C@H]([14CH2][14C@](O[14C@H]1[C@@H]([C@@H](CO)O)O)([14C](=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Origin of Product |
United States |
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